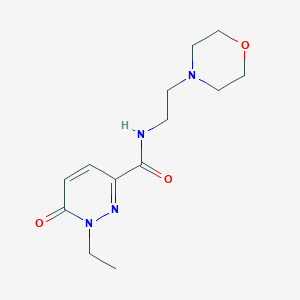

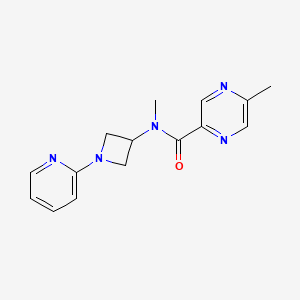

![molecular formula C14H10N2O2 B2997540 8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one CAS No. 946338-47-2](/img/structure/B2997540.png)

8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one” is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings . This compound has been used in the preparation of various benzoxazine derivatives .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. One of the methods used for the production of similar compounds involves a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis

The molecular structure of this compound involves a pyrimido[4,5-d][1,3]oxazin-2-one core . The core occupies the pocket adjacent to the hinge region, forming classic bidentate hydrogen bond interactions with the backbone .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The intercalated molecules were placed between SO3H groups of the host layers . Their mutual positions and orientations were solved by molecular simulation methods .科学的研究の応用

Thermally Curable Monomers

One study focuses on a new monomer, possessing both benzoxazine and coumarin rings in its structure, which was synthesized to investigate its thermally curable and photodimerizable properties. This research could have implications for the development of advanced materials with specific light-responsive features. The study demonstrated the monomer's ability to undergo photodimerization and its thermal behavior was thoroughly investigated, showcasing its potential in polymer chemistry and material science applications (Kiskan & Yagcı, 2007).

Anticancer Drug Development

Another study described the discovery and synthesis of an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, highlighting its selective inhibition of specific HDACs, which blocks cancer cell proliferation and induces apoptosis. This compound, due to its oral bioavailability and significant antitumor activity in vivo, has entered clinical trials, demonstrating promise as an anticancer drug (Zhou et al., 2008).

Luminescent Materials

Research on pyridyl substituted benzamides with aggregation enhanced emission (AEE) and multi-stimuli-responsive properties was conducted, revealing that these compounds are luminescent in both solution and solid state, forming nano-aggregates with enhanced emission. The findings suggest applications in the development of novel luminescent materials for sensing, imaging, and other optoelectronic devices (Srivastava et al., 2017).

Drug Delivery Systems

A study on the drug delivery of lipophilic pyrenyl derivatives through encapsulation in a water-soluble metalla-cage demonstrated the potential of creating highly selective and efficient delivery mechanisms for biologically relevant molecules. This research opens up new avenues in the design of drug delivery systems capable of targeting specific sites within the body with high precision (Mattsson et al., 2010).

特性

IUPAC Name |

8-methyl-2-pyridin-4-yl-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-9-3-2-4-11-12(9)16-13(18-14(11)17)10-5-7-15-8-6-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQYJXHIAMPGJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

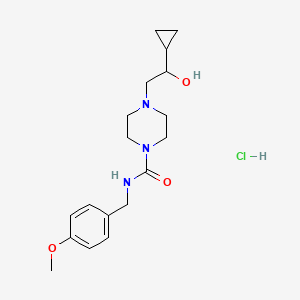

![1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one](/img/structure/B2997461.png)

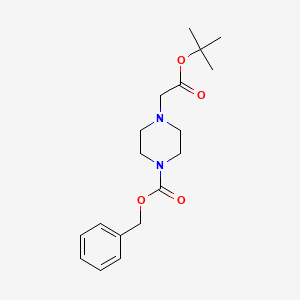

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2997463.png)

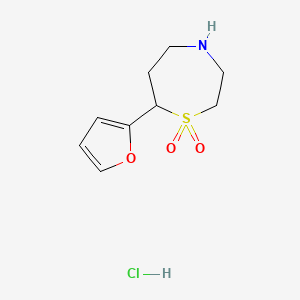

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B2997470.png)

![1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2997471.png)

![N-{8-bromoimidazo[1,2-a]pyridin-3-yl}-2-chloropyridine-3-carboxamide](/img/structure/B2997473.png)

![N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2997474.png)

![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2997478.png)